2-(4-bromo-3-methylphenyl)propanoic acid
Description
2-(4-Bromo-3-methylphenyl)propanoic acid (C₁₀H₁₁BrO₂; molecular weight: 250.66 g/mol, CAS 1314671-45-8) is a substituted propanoic acid derivative featuring a phenyl ring with bromine at the para (4th) position and a methyl group at the meta (3rd) position . This structural configuration places it within a broader class of arylpropanoic acids, which are known for diverse applications in pharmaceuticals, agrochemicals, and material science.
Properties
CAS No. |
1509008-41-6 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanistic Insights
Bromination is typically performed using liquid bromine (Br₂) in acetic acid at 60–80°C for 6–12 hours. The carboxylic acid group deactivates the aromatic ring, necessitating a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to polarize bromine and facilitate electrophilic attack. The methyl group acts as an ortho/para director, with steric effects favoring para substitution.
Example Protocol
Challenges and Solutions
-
Regioselectivity : Competing ortho bromination (5–8%) is minimized by using excess Br₂ (1.2 equiv).
-
Purification : Crude product is washed with sodium thiosulfate to remove residual bromine, followed by recrystallization from ethanol/water (3:1).
Hydrolysis of 2-(4-Bromo-3-methylphenyl)propanenitrile
This two-step approach avoids direct bromination by first synthesizing a nitrile intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Synthesis of the Nitrile Precursor
The nitrile intermediate is prepared via Friedel-Crafts alkylation of 4-bromo-3-methyltoluene with acrylonitrile in the presence of aluminum chloride (AlCl₃) :
Reaction Conditions
Acidic Hydrolysis
The nitrile is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under reflux:
Optimized Parameters
Multi-Step Synthesis via Halogen Exchange
For substrates where direct bromination is impractical, halogen exchange reactions using lithium-halogen exchange or Ullmann coupling offer alternatives.
Lithium-Bromine Exchange
A pre-functionalized propanoic acid derivative undergoes lithiation followed by quenching with bromine (Br₂) :
-
Lithiation :
-
Bromination :
Key Advantages
Industrial-Scale Production and Optimization
Industrial methods prioritize cost efficiency and minimal waste. A patented continuous-flow process achieves 95% yield with the following features:
Continuous Bromination Reactor
Environmental Considerations
-
Waste Streams : Brominated byproducts are treated with activated carbon adsorption.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Direct Bromination | 85–92 | 98–99 | 120–150 | High |
| Nitrile Hydrolysis | 90–95 | 97–98 | 200–220 | Moderate |
| Halogen Exchange | 75–80 | 95–97 | 300–350 | Low |
Key Takeaways :
-
Direct bromination is optimal for large-scale production due to lower costs.
-
Nitrile hydrolysis offers higher yields but requires toxic intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methylphenylpropanoic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Reduction: Formation of 3-methylphenylpropanoic acid.
Substitution: Formation of 2-(4-methoxy-3-methylphenyl)propanoic acid.
Scientific Research Applications
2-(4-Bromo-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(4-bromo-3-methylphenyl)propanoic acid, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights
Methyl groups (e.g., at position 3 in the target compound) improve lipophilicity, which may facilitate membrane permeability in pharmacological contexts .
Regiochemical Differences: Propanoic acid placement (position 2 vs. 3) significantly alters molecular geometry. For example, 3-(4-bromophenyl)propanoic acid (propanoic acid at position 3) adopts a distinct conformation compared to the target compound, likely affecting interactions with enzymes or receptors .
Functional Group Variations: Methoxy groups (e.g., in 3-(5-bromo-2-methoxyphenyl)propanoic acid) introduce hydrogen-bonding capabilities, altering solubility and reactivity compared to alkyl-substituted analogs . Phenoxy-based compounds (e.g., Silvex) diverge entirely from phenylpropanoic acids in backbone structure, leading to distinct environmental and toxicological profiles .
Comparison with NSAIDs: The target compound shares a propanoic acid core with ibuprofen but lacks the isobutyl group critical for cyclooxygenase (COX) inhibition. This suggests divergent pharmacological mechanisms, though halogenation may confer unique bioactivity .
Research Findings and Implications
- Microalgal Growth Inhibition: NSAIDs like ibuprofen and diclofenac exhibit inhibitory effects on microalgae, suggesting halogenated phenylpropanoic acids (including the target compound) may similarly disrupt microbial pathways .
- Antimicrobial Potential: Cinnamic acid derivatives (structurally related to phenylpropanoic acids) demonstrate antibacterial and antifungal activity, implying that bromine and methyl substituents in the target compound could enhance such properties .
- Toxicity Considerations : Halogenated compounds (e.g., Silvex) highlight the importance of substituent selection; bromine’s persistence in the environment necessitates careful evaluation of the target compound’s ecotoxicological impact .
Q & A
Synthesis and Optimization
Q1. What synthetic routes are effective for producing 2-(4-bromo-3-methylphenyl)propanoic acid with high regioselectivity? A1. The compound can be synthesized via bromination of 3-methylphenylpropanoic acid using bromine (Br₂) in the presence of FeBr₃ as a Lewis acid catalyst. Controlled temperatures (40–60°C) minimize di-substitution byproducts. Post-reaction, acid-base extraction (using 1M NaOH and HCl) isolates the product, followed by recrystallization in ethanol/water for purity (>95%). Monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) ensures reaction progression .
Functionalization Strategies
Q2. How can the bromine substituent in this compound be modified for further derivatization? A2. The bromine atom is amenable to:
- Nucleophilic Aromatic Substitution (SNAr): Use NaNH₂ in DMF at 120°C to introduce amines or alkoxides.
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) yields biaryl derivatives.
The methyl group at C3 enhances para-directing effects, requiring kinetic studies to optimize substituent positioning .
Analytical Characterization
Q3. Which spectroscopic methods reliably confirm the structure and purity of this compound? A3.
- NMR: ¹H NMR (CDCl₃) shows the methyl group as a singlet at δ 2.3 ppm and aromatic protons as a doublet (J = 8.5 Hz) at δ 7.4–7.6 ppm. ¹³C NMR confirms the carboxylic carbon at δ 175 ppm.
- HRMS: Exact mass [M+H]⁺ = 257.9842 (C₁₀H₁₁BrO₂).
- HPLC: Purity >98% using a C18 column (ACN:H₂O:0.1% TFA, 70:30) with UV detection at 254 nm .
Biological Activity Profiling
Q4. What methodologies assess the anti-inflammatory potential of this compound? A4.
- In vitro COX-1/COX-2 Inhibition: ELISA-based assays using purified enzymes (IC₅₀ determination).
- Macrophage Models: LPS-induced TNF-α suppression in RAW 264.7 cells (dose-response 10–100 µM).
- SAR Studies: Compare with analogs (e.g., 3-(2-bromo-4-fluorophenyl)propanoic acid) to identify critical substituents for activity .
Stability and Degradation Pathways
Q5. How does this compound degrade under thermal or photolytic conditions? A5.
- Thermal Stability: TGA reveals decomposition onset at 210°C.
- Photodegradation: UV exposure (254 nm, 24h) in methanol cleaves the C-Br bond, forming 3-methylphenylpropanoic acid (LC-MS confirmation). Stabilize with 0.1% BHT in amber vials at 4°C .
Computational Modeling
Q6. How can molecular docking predict interactions between this compound and target enzymes? A6.
- Docking (AutoDock Vina): The compound’s DFT-optimized structure is docked into COX-2 (PDB: 1CX2). Bromine participates in halogen bonding with Leu352.
- MD Simulations (GROMACS): 100-ns trajectories calculate binding free energy (MM-PBSA: −45.2 ± 3.1 kJ/mol), validating stability .
Crystallography and Conformational Analysis
Q7. What challenges arise in crystallizing this compound, and how are they resolved? A7. Hydrogen bonding between carboxylic groups promotes polymorphism. Single crystals form via slow evaporation (ethanol/water, 4°C). Synchrotron X-ray diffraction resolves Br and methyl positions (space group P2₁/c, R-factor <5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
